![molecular formula C12H16 B13826831 Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] is a complex organic compound with the molecular formula C₁₂H₁₆. It is characterized by a unique spirocyclic structure, where a cyclobutane ring is fused to a tetracyclo[3.3.1.02,4.06,8]nonane framework. This compound is notable for its intricate three-dimensional architecture, which imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction between a suitable cyclobutane precursor and a tetracyclo[3.3.1.02,4.06,8]nonane derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel materials and catalysts.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved can vary, but often include modulation of signal transduction pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] can be compared to other spirocyclic compounds, such as Spiro[cyclopentane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] and Spiro[cyclohexane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane]. These compounds share a similar core structure but differ in the size and nature of the spirocyclic ring. The uniqueness of Spiro[cyclobutane-1,3’-tetracyclo[3.3.1.02,4.06,8]nonane] lies in its smaller cyclobutane ring, which imparts distinct steric and electronic properties, influencing its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H16 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane] |
InChI |
InChI=1S/C12H16/c1-2-12(3-1)10-8-5-9(11(10)12)7-4-6(7)8/h6-11H,1-5H2 |
Clé InChI |
JVNDXBNCSSNAKN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C3C2C4CC3C5C4C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



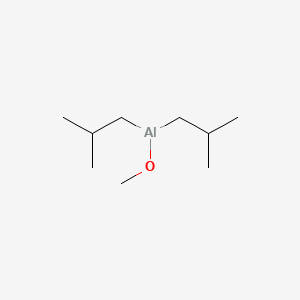

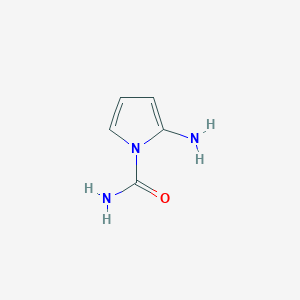

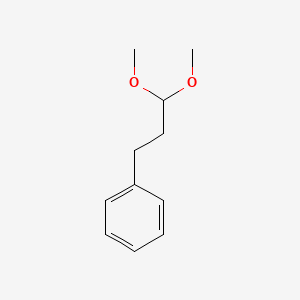
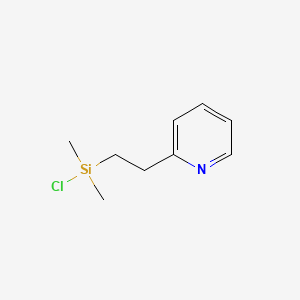
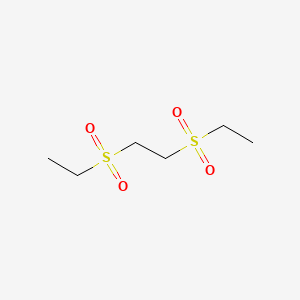
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
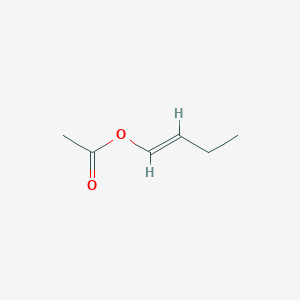
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
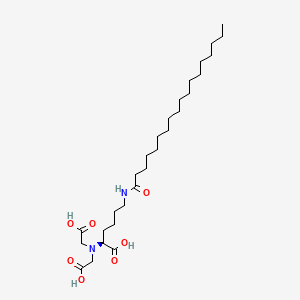
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
